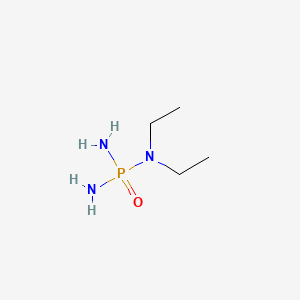
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzoyl group attached to the second carbon of the phenol ring and an ethyl group attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone can be synthesized through several methods. One common method involves the Schotten-Baumann reaction, where phenol reacts with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the phenol being dissolved in an aqueous sodium hydroxide solution and benzoyl chloride being added slowly while maintaining the temperature at around 0-5°C to control the exothermic reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of polymers and other materials due to its chemical stability and reactivity.
作用机制
The mechanism of action of (5-Ethyl-2-hydroxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The benzoyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
相似化合物的比较
Similar Compounds
2-Benzoylphenol: Lacks the ethyl group, making it less hydrophobic.
4-Ethylphenol:
Benzophenone: Contains two benzoyl groups, significantly altering its chemical properties.
Uniqueness
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both a benzoyl and an ethyl group on the phenol ring. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry .
属性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
(5-ethyl-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-2-11-8-9-14(16)13(10-11)15(17)12-6-4-3-5-7-12/h3-10,16H,2H2,1H3 |
InChI 键 |
FEFKJJOFHLOEGX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Benzyloxy-2-dimethylaminobenzo[b]thiophene](/img/structure/B8689546.png)
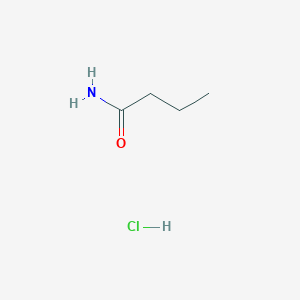


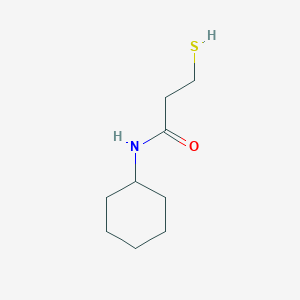
![8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE](/img/structure/B8689567.png)

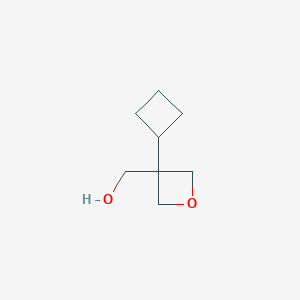
![(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B8689586.png)
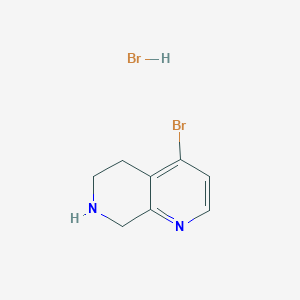
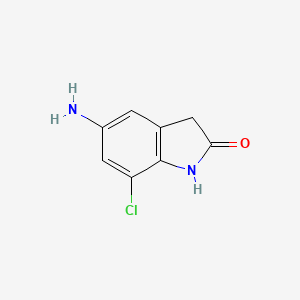
![5-Chloro-2-[(3-chloropropyl)sulfonyl]pyridine](/img/structure/B8689623.png)
